molecular formula C12H18ClNO B7863000 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863000
M. Wt: 227.73 g/mol
InChI Key: MEUYTDVVEFAKJX-UHFFFAOYSA-N
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Description

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a chlorine atom, an isopropyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 4-chlorobenzyl chloride with isopropylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: The major product could be a carboxylic acid derivative.

    Reduction: The major product could be an alcohol or amine derivative.

    Substitution: The major product could be a substituted benzyl derivative.

Scientific Research Applications

2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 2-[(4-Chloro-benzyl)-isopropyl-amino]-ethanol.

    Isopropylamine: Another precursor used in the synthesis.

    Ethanolamine: A related compound with similar functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUYTDVVEFAKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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